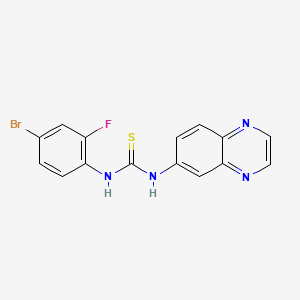

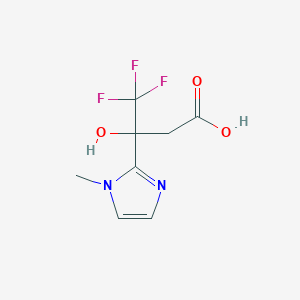

![molecular formula C7H10O2 B2862877 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 878167-02-3](/img/structure/B2862877.png)

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde is a chemical compound with the CAS Number: 878167-02-3 . It has a molecular weight of 126.16 . The IUPAC name for this compound is 7-oxabicyclo [2.2.1]heptane-2-carbaldehyde .

Synthesis Analysis

The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A new class of conformationally constrained 7-oxabicyclo [2.2.1]heptane-2,3-dicarboxamides (OBDA) of three secondary amines was synthesized .Molecular Structure Analysis

The molecular structure of 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde can be viewed using Java or Javascript . The structures of phases III and IV are ordered and have been solved from the powder diffraction data by direct-space methods .Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes several reactions. For instance, it undergoes oxetane ring-opening to give the corresponding 2-arylpropane-1,3-diol dinitrates . The reaction of 7-oxabicyclo [2.2.1]heptane gives exclusively trans -cyclohexane-1,4-diol dinitrate .Physical And Chemical Properties Analysis

The physical form of 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde is liquid . It has a storage temperature of -10 . The density of 7-Oxabicyclo[2.2.1]heptane is 0.968 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis of Natural and Bioactive Analogues

7-Oxabicyclo[2.2.1]heptane derivatives are found in nature, with many exhibiting significant biological activity. These compounds are used in the synthesis of natural product analogues that can function as herbicides or possess antitumor properties . The derivatives are also crucial in the asymmetric total synthesis of various bioactive compounds, including rare sugars and monosaccharide mimetics .

Polymer Synthesis

Unsubstituted 7-oxabicyclo[2.2.1]heptane and its alkyl-substituted derivatives are valuable in polymer synthesis. Upon oxa ring opening, these compounds generate useful polymers, which have applications ranging from material science to biomedical engineering .

Medicinal Chemistry

In medicinal chemistry, 7-oxabicyclo[2.2.1]heptane derivatives are used to create molecules with potential pharmacological effects. For instance, they act as intermediates in the synthesis of molecules that inhibit T-lymphocytes, preventing the formation of active transcription factors essential for interleukin-2 gene expression .

Organic Synthesis Intermediates

These compounds serve as important intermediates in organic synthesis. They are involved in reactions such as the Baeyer–Villiger oxidation, which is commonly used to cleave C–C bonds in the 7-oxabicyclo[2.2.1]heptane structure . This reaction is pivotal in the synthesis of various organic molecules.

Chiral Auxiliary Agents

7-Oxabicyclo[2.2.1]heptane derivatives are extremely useful as chiral auxiliaries in asymmetric synthesis. They help in creating enantiomerically enriched compounds, which are essential for the production of certain pharmaceuticals and fine chemicals .

Antitumor Agents

Specific derivatives like exo-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride have been identified as potential antitumor agents. These compounds are not only important in the study of cancer therapies but also serve as intermediates in pharmaceuticals, agrochemicals, and dyestuff production .

Safety and Hazards

Orientations Futures

Compounds related to 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde, such as 7 and 8, are good inhibitors of calcineurin [protein phosphatase 2B (PP2B)] which is a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) . This suggests potential future directions in the study of these compounds.

Mécanisme D'action

Target of Action

Related compounds such as 7-oxanorbornanes have been found to exhibit biological activity , suggesting potential interactions with biological targets.

Biochemical Pathways

It’s worth noting that 7-oxanorbornanes and their derivatives have been used in the synthesis of various bioactive compounds , indicating potential involvement in diverse biochemical pathways.

Propriétés

IUPAC Name |

7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBTXMZEYAAYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

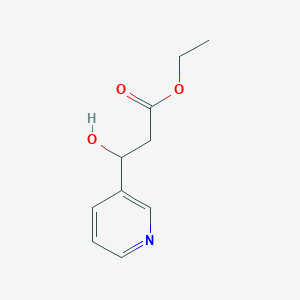

![8-bromo-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione](/img/structure/B2862794.png)

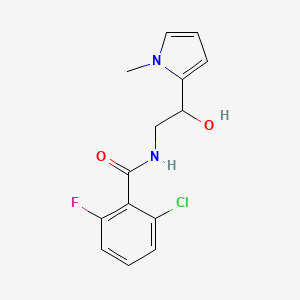

![2,11-Dioxadispiro[2.1.55.33]tridecane](/img/structure/B2862798.png)

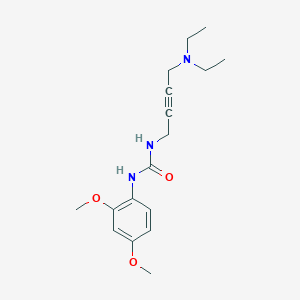

![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2862801.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2862803.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2862804.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2862808.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one](/img/structure/B2862810.png)

![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2862814.png)